molecular formula C11H9N3 B11825737 1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile

Cat. No.: B11825737
M. Wt: 183.21 g/mol
InChI Key: PIYUYSIBLLYZJT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile is a heterocyclic organic compound with the molecular formula C11H9N3. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two cyano groups (-CN) at the 6th and 8th positions of the tetrahydroquinoline ring.

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with acrylonitrile in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-6,8-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual cyano groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-6,8-dicarbonitrile

InChI

InChI=1S/C11H9N3/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5,14H,1-3H2

InChI Key

PIYUYSIBLLYZJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)C#N)C#N)NC1

Origin of Product

United States

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